Charge-Engineered ΔM1 (+5) and ΔM2 (+9) Derivatives Achieve ≥8-Fold Greater Antibacterial Potency Than Wild-Type Cecropin-D-like Peptide
Direct comparison within a single study demonstrates that charge modification of the neutral wild-type (WT) cecropin-D-like peptide (net charge 0) to produce ΔM1 (net charge +5, three substitutions: E6R, E8R, Q12K) and ΔM2 (net charge +9, five substitutions: E1R, E6R, E8R, Q12K, D16K) yields at least an 8-fold increase in antimicrobial activity for both modified peptides [1]. ΔM2 achieved a 19-fold increase in bactericidal effect compared to WT, exhibiting high activity against both Gram-positive and Gram-negative bacteria, whereas WT showed no detectable effect on Gram-positive strains at evaluated concentrations [1].
| Evidence Dimension | Antibacterial activity (fold-change in potency vs. WT, measured by MIC) |
|---|---|
| Target Compound Data | ΔM1: ≥8-fold increase vs. WT; ΔM2: ≥19-fold increase vs. WT |
| Comparator Or Baseline | WT cecropin-D-like peptide (net charge 0): MIC ~40 μM against Gram-negative bacteria; no detectable activity against Gram-positive bacteria |
| Quantified Difference | ΔM2 = 19-fold more potent than WT; ΔM1 = ≥8-fold more potent than WT |
| Conditions | Broth microdilution MIC assay per Wiegand et al. method; Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains; 37 °C, 18–20 h incubation |
Why This Matters
Procurement of WT cecropin-D-like peptide alone is insufficient for antibacterial applications; the charge-engineered variants ΔM1 and ΔM2 represent the functionally relevant forms, and researchers must specify which charge variant they require, as potency differs by up to 19-fold.
- [1] Oñate-Garzón J, Manrique-Moreno M, Trier S, Leidy C, Torres R, Patiño E. Antimicrobial activity and interactions of cationic peptides derived from Galleria mellonella cecropin D-like peptide with model membranes. J Antibiot (Tokyo). 2017;70(3):238-245. doi:10.1038/ja.2016.134 View Source
